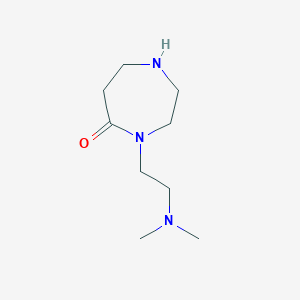

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(dimethylamino)ethyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)7-8-12-6-5-10-4-3-9(12)13/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYJQNBUBDIATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391803 | |

| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344779-07-3 | |

| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one chemical structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

Abstract

The definitive confirmation of a chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of this compound (CAS No. 344779-07-3), a heterocyclic compound featuring a seven-membered lactam ring and a tertiary amine side chain.[1][2][3] We will proceed through a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice is explained, demonstrating how a confluence of data leads to an unambiguous structural assignment.

Introduction: The Molecule and the Rationale

This compound is a substituted diazepanone, a class of seven-membered heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4][5] The target molecule, with a molecular formula of C₉H₁₉N₃O and a molecular weight of 185.27 g/mol , serves as a versatile synthetic intermediate.[1][2][6] Given its potential use in the development of more complex molecules, verifying its covalent structure with absolute certainty is paramount.

The elucidation strategy is designed to be a self-validating system. We begin with techniques that provide broad, foundational information (molecular weight, functional groups) and progressively employ more sophisticated methods (NMR) to map the precise atomic connectivity.

Caption: Key HMBC correlations confirming the connectivity around the lactam carbonyl group.

Standard Operating Protocols

The following are generalized protocols. Specific parameters should be optimized for the available instrumentation.

HRMS Protocol

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to ensure mass accuracy.

NMR Protocol

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C{¹H} NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

2D Experiments (COSY, HSQC, HMBC): Utilize standard library pulse programs. Optimize acquisition and processing parameters according to instrument software recommendations. Typically, 256 increments in the F1 dimension and 8-16 scans per increment are sufficient.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental composition (C₉H₁₉N₃O). FT-IR spectroscopy verifies the presence of key functional groups, notably the N-H and lactam C=O moieties. The core of the elucidation relies on a suite of NMR experiments. ¹H and ¹³C NMR provide an inventory of the atomic building blocks, COSY connects adjacent protons within spin systems, HSQC links protons to their attached carbons, and crucially, HMBC provides the long-range correlation data needed to piece the fragments together into the final, unambiguous structure. This integrated workflow ensures a high degree of confidence and serves as a robust template for the characterization of novel small molecules.

References

-

BIOSYNCE. (n.d.). This compound CAS 344779-07-3. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Maddela, S. L., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(20). Retrieved from [Link]

-

Patel, K. D., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 614-618. Retrieved from [Link]

-

Bora, M. M., et al. (2000). REACTIVE EXTRACTION OF BETA-LACTAM ANTIBIOTICS: IR SPECTROSCOPIC STUDIES. Separation Science and Technology, 35(1), 105-119. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wang, C., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 10(7), e0132504. Retrieved from [Link]

-

Duarte, D., et al. (2001). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Journal of the Chilean Chemical Society, 46(3). Retrieved from [Link]

Sources

Physicochemical properties of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

For inquiries and further application support, please contact our senior scientific staff.

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 344779-07-3), a key organic synthesis intermediate.[1] As a molecule featuring multiple ionizable centers and a lactam structure, its behavior in solution is critical for its application in synthetic chemistry and as a potential scaffold in drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity and presents authoritative, field-proven methodologies for the experimental determination of its most salient physicochemical parameters: ionization constant (pKa), lipophilicity (LogP), and aqueous solubility. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system. All quantitative data is summarized in structured tables, and key experimental workflows are visualized through diagrams to enhance clarity and reproducibility.

Introduction

This compound is a substituted diazepanone that serves as a valuable intermediate in organic synthesis.[1] The diazepane core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The physicochemical properties of intermediates like this one are paramount, as they directly influence reaction kinetics, purification strategies, and the characteristics of downstream products. For drug development professionals, an early and accurate assessment of properties such as pKa, LogP, and solubility is essential for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and ensuring its suitability for further development. This guide provides both the known properties of this compound and detailed protocols for determining those that are not yet established in the literature, grounding all claims in authoritative methods.

Chemical Identity and Core Physical Properties

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

Chemical Structure:

A simplified 2D representation of the this compound structure.

Table 1: Compound Identification and Physical Properties

| Parameter | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 344779-07-3 | [1] |

| Synonyms | 4-(2-Dimethylamino-ethyl)-[1][2]diazepan-5-one; 5H-1,4-Diazepin-5-one, 4-[2-(dimethylamino)ethyl]hexahydro- | [1] |

| Molecular Formula | C₉H₁₉N₃O | [1] |

| Molecular Weight | 185.27 g/mol | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 314.4 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 143.9 ± 26.5 °C | [1] |

| Index of Refraction | 1.477 | [1] |

Ionization Behavior (pKa)

The pKa, the negative logarithm of the acid dissociation constant, governs the extent of a molecule's ionization at a given pH.[3] For this compound, which possesses two basic nitrogen centers (a tertiary amine and a secondary amine within the ring), the pKa values are critical determinants of its aqueous solubility, membrane permeability, and potential for ionic interactions. The amide nitrogen is generally considered non-basic under physiological conditions.

Theoretical Considerations

The molecule is expected to have at least two pKa values corresponding to the protonation of the tertiary dimethylamino group and the secondary amine at position 1 of the diazepan ring. The tertiary amine is typically more basic than the secondary amine. Accurately determining these values is essential, as the charge state of the molecule will profoundly affect its behavior.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and low cost.[4][5] The protocol involves monitoring pH changes as a known concentration of a titrant is added to the sample solution.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.[5]

-

Initial Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the pH is below the expected protonation range (e.g., pH 2.0) to ensure the molecule is fully protonated.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is well above the expected pKa range (e.g., pH 12.0).

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the resulting sigmoid curve.[4][5] Specialized software can be used to calculate the derivatives of the titration curve to precisely identify the inflection points.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial parameter in drug design, influencing membrane permeability and ADME properties.[6] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination.[6][7] It involves directly measuring the concentration of the analyte in both phases of an equilibrated octanol-water system.

Methodology:

-

Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water (or a buffer of relevant pH, typically 7.4 for LogD) and shaking vigorously for 24 hours.[8] Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

-

Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the compound's concentration using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[6]

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates a compound's bioavailability and suitability for various formulations.[2] For ionizable compounds, solubility is pH-dependent. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is also the definitive technique for measuring thermodynamic solubility.[7] It ensures that the solution is in equilibrium with an excess of the solid compound.

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., deionized water, and buffers at various pH values relevant to the gastrointestinal tract, such as pH 1.2, 4.5, and 6.8). The excess solid is crucial to ensure saturation is reached.[7][9]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).[9] This allows the dissolution process to reach equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

Verification: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value is confirmed when consecutive measurements are consistent.

Caption: Workflow for thermodynamic solubility determination.

Synthesis Overview

This compound is prepared through a common synthetic route involving the reaction of 1,4-diazepanone with 2-dimethylaminoethanol.[1] The reaction is typically conducted by heating the reactants under suitable solvent conditions, followed by crystallization and purification to yield the final product.[1] The purity of the final compound is critical for accurate physicochemical measurements and should be confirmed using standard analytical techniques such as HPLC, NMR, and mass spectrometry.

Conclusion

The physicochemical properties of this compound are fundamental to its effective use as a synthetic intermediate and for any exploration of its potential biological activity. While core physical constants are available, key solution-state properties such as pKa, LogP, and aqueous solubility must be determined experimentally for a complete profile. The detailed, authoritative protocols provided in this guide offer a robust framework for researchers to generate high-quality, reproducible data. A thorough understanding and application of these principles will enable scientists to optimize reaction conditions, design effective purification strategies, and, in the context of drug discovery, make informed decisions about the viability of scaffolds derived from this versatile intermediate.

References

-

This compound CAS 344779-07-3. BIOSYNCE.

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.

-

Development of Methods for the Determination of pKa Values. PMC - NIH.

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli.

-

LogP—Making Sense of the Value. ACD/Labs.

-

Compound solubility measurements for early drug discovery. Computational Chemistry.

-

Predicting the pKa of Small Molecules. Matthias Rupp.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

Sources

- 1. biosynce.com [biosynce.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mrupp.info [mrupp.info]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one CAS 344779-07-3 properties

An In-depth Technical Guide to 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one (CAS 344779-07-3)

Core Identification and Physicochemical Profile

This compound, registered under CAS number 344779-07-3, is a heterocyclic organic compound.[1] It features a seven-membered diazepanone ring system, which is a common scaffold in medicinal chemistry, substituted at the N4 position with a dimethylaminoethyl group. This molecule is primarily recognized as a valuable intermediate in organic synthesis.[2][3] Its structural combination of a cyclic amide (lactam) and a tertiary amine side chain makes it a versatile building block for more complex molecular architectures.

Chemical Structure

The molecular structure consists of a saturated seven-membered ring containing two nitrogen atoms (at positions 1 and 4) and a carbonyl group at position 5. The key functionalization is the N-alkylation at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These values are critical for planning synthetic reactions, purification procedures, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 344779-07-3 | [1][2][4][5] |

| Molecular Formula | C9H19N3O | [4][5][6] |

| Molecular Weight | 185.27 g/mol | [4][6] |

| Density | 1.0 ± 0.1 g/cm³ | [2][3] |

| Boiling Point | 314.4 ± 37.0 °C at 760 mmHg | [2][3] |

| Flash Point | 143.9 ± 26.5 °C | [2][3] |

| Index of Refraction | 1.477 | [2][3] |

| Synonyms | 4-(2-Dimethylamino-ethyl)-[2][5]diazepan-5-one, 5H-1,4-Diazepin-5-one, 4-[2-(dimethylamino)ethyl]hexahydro- | [2][3] |

Synthesis and Purification Strategy

As an intermediate, the reliable and scalable synthesis of this compound is paramount. The most direct and commonly cited synthetic route involves the N-alkylation of a 1,4-diazepan-5-one precursor.[2][3]

Synthetic Workflow Overview

The synthesis is achieved by reacting 1,4-diazepan-5-one with a suitable 2-(dimethylamino)ethyl electrophile.[2][3] A common and effective method involves the reaction with 2-dimethylaminoethanol, which can proceed through an in-situ activation or a related coupling mechanism.[2] This approach is favored for its operational simplicity and the accessibility of the starting materials.

Caption: General workflow for the synthesis and purification of the title compound.

Proposed Experimental Protocol

This protocol describes a representative procedure based on the known reaction type.[2][3]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-diazepan-5-one (1.0 eq.).

-

Solvent Addition: Add a suitable solvent, such as toluene or DMF, to dissolve or suspend the starting material (approx. 5-10 mL per gram of diazepanone).

-

Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine or potassium carbonate (2.5 eq.) to the mixture. The base is critical for neutralizing the hydrochloride salt and the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Cooling and Filtration: Once complete, cool the mixture to room temperature. If a solid precipitate (base hydrochloride) has formed, remove it by filtration.

-

Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific spectral data for this exact CAS number is not widely published, a standard analytical workflow can be applied for its validation.

Spectroscopic Confirmation (Predicted)

-

Nuclear Magnetic Resonance (¹H & ¹³C NMR):

-

¹H NMR: Would be expected to show distinct signals for the seven-membered ring protons, often as complex multiplets. Key identifiable signals would include two singlets for the N-methyl groups on the side chain (~2.2-2.4 ppm), and two triplets corresponding to the ethyl bridge of the side chain. The N-H proton of the amide would appear as a broad singlet.

-

¹³C NMR: The spectrum should show 9 distinct carbon signals. The most downfield signal would correspond to the amide carbonyl carbon (C=O) around 170-175 ppm. Other key signals would include those for the two N-methyl carbons and the various methylene carbons of the ring and side chain.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the basic nitrogen atoms. The expected [M+H]⁺ molecular ion peak would be at m/z 186.16. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C9H20N3O⁺).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be dominated by a strong absorption band for the amide C=O stretch, typically appearing around 1650-1680 cm⁻¹. Other significant peaks would include the N-H stretch of the amide (around 3200-3400 cm⁻¹) and various C-H and C-N stretching vibrations.

-

Purity Assessment via Chromatography

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity analysis.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or triethylamine to improve peak shape) and acetonitrile or methanol.

-

Detection: UV detection at a low wavelength (~210 nm) due to the lack of a strong chromophore, or preferably, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The purity is determined by the area percentage of the main peak.

-

Applications in Research and Development

The primary documented use of this compound is as a chemical intermediate.[2][3] Its structure is of interest to medicinal chemists for several reasons:

-

Scaffold for Drug Discovery: The diazepanone core is a "privileged scaffold" found in numerous biologically active compounds, including CNS agents.

-

Modulation of Physicochemical Properties: The dimethylaminoethyl side chain provides a basic handle that can be protonated at physiological pH. This functionality is often used to enhance aqueous solubility and modulate pharmacokinetic properties of parent molecules.

-

Further Functionalization: The secondary amide (N-H) provides a reactive site for further substitution, allowing for the creation of diverse chemical libraries for screening and lead optimization.

Safety and Handling

The safety and toxicological profile of this compound has not been fully determined.[2][3] Therefore, it must be handled with appropriate caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.

References

-

This compound CAS 344779-07-3 - BIOSYNCE.

-

This compound | CymitQuimica.

-

4-(2-Dimethylamino-ethyl)-[2][5]diazepan-5-one | 344779-07-3 - ChemicalBook.

-

4-(2-(Dimethylamino)ethyl)-1,4-Diazepan-5-ein CAS 344779-07-3 - BIOSYNCE (German).

-

This compound, 97% Purity, C9H19N3O, 1 gram - Oakwood Chemical.

Sources

A Guide to the Synthesis of Novel 1,4-Diazepan-5-one Derivatives: Strategies, Mechanisms, and Protocols

Abstract

The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-HIV, and central nervous system applications.[1][2] Its seven-membered ring, containing two nitrogen atoms, provides a flexible yet constrained conformation ideal for mimicking peptide turns and interacting with biological targets.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern synthetic pathways to novel 1,4-diazepan-5-one derivatives. We move beyond simple procedural lists to dissect the underlying chemical logic, compare strategic approaches, and provide detailed, validated protocols for key transformations.

Strategic Overview: Convergent vs. Linear Pathways

The synthesis of the 1,4-diazepan-5-one core can be broadly categorized into two strategic approaches: convergent multicomponent reactions (MCRs) and linear sequential cyclizations. The choice between these pathways is a critical decision driven by the project's goals, such as library generation for screening or the large-scale synthesis of a single target.

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product that incorporates substantial portions of all reactants.[3][4] MCRs are prized for their high atom economy, operational simplicity, and their ability to rapidly generate molecular diversity, making them ideal for drug discovery.[5][6]

-

Sequential Cyclization Strategies: These more traditional routes involve the stepwise construction of a linear precursor followed by an intramolecular cyclization to form the seven-membered ring. While often requiring more synthetic steps, this approach can offer greater control over substitution patterns and stereochemistry.

The following diagram illustrates the fundamental divergence of these two strategic pillars.

Caption: High-level overview of convergent vs. linear synthetic strategies.

The Power of Convergence: Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) stands out as a premier MCR strategy for accessing the 1,4-diazepan-5-one scaffold.[7] This reaction's power lies in its ability to introduce four points of diversity in a single, convergent step. The classic Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.

A particularly effective strategy, known as the Ugi-Deprotection-Cyclization (UDC) sequence, employs bifunctional starting materials where one function participates in the Ugi reaction and a second, orthogonal reactive group is used for the subsequent ring closure.[8]

UDC Pathway using N-Boc-aminoaldehydes

A robust pathway utilizes an N-Boc-protected aminoaldehyde as a key building block.[8] This approach allows for the rapid assembly of a linear peptide-like intermediate, which, after deprotection, is primed for cyclization.

The workflow is as follows:

-

Ugi Reaction: An anthranilic acid derivative (amine), an isocyanide, a carboxylic acid, and an N-Boc-aminoaldehyde are combined. The reaction proceeds via the formation of an imine between the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate to yield a stable α-acylamino carboxamide intermediate.

-

Deprotection: The Boc protecting group on the terminal amine is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

Intramolecular Cyclization: The newly liberated primary amine attacks the ester group of the original anthranilate, displacing the alcohol and forming the seven-membered lactam ring of the 1,4-diazepan-5-one.[8]

Caption: Ugi-Deprotection-Cyclization (UDC) workflow.

This UDC strategy significantly improves synthetic efficiency compared to traditional multi-step linear syntheses.[8]

Linear Approaches and Intramolecular Cyclization

While MCRs offer rapid diversity, linear synthesis followed by a key cyclization step provides a high degree of control and is often necessary for complex or stereochemically defined targets.

Cyclization via Nucleophilic Substitution

A common and effective method involves the formation of the diazepanone ring through an intramolecular SN2 reaction. A two-step approach based on an initial Ugi reaction to form a precursor followed by cyclization has proven successful.[9]

In this pathway:

-

A Ugi reaction is performed using a bifunctional component, such as an amino alcohol, to generate a linear precursor containing a hydroxyl group and a sulfonamide.

-

The subsequent cyclization is achieved under Mitsunobu conditions or by using sulfuryl diimidazole, where the alcohol is activated and then displaced by the sulfonamide nitrogen to form the seven-membered ring.[9]

The choice of cyclization conditions is critical. The Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) is effective for forming benzo-fused derivatives, while other conditions may be required for aliphatic systems.[9]

Palladium-Catalyzed Cyclization

Transition metal catalysis offers powerful tools for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be applied intramolecularly to construct the 1,4-diazepan-5-one ring.[10]

This strategy typically involves:

-

Precursor Synthesis: A linear precursor is assembled containing an N-aryl halide (e.g., o-bromoaniline derivative) and a primary or secondary amine appropriately positioned to form the seven-membered ring.

-

Intramolecular Buchwald-Hartwig Cyclization: In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand, the amine nitrogen displaces the aryl halide, forming the critical C-N bond and closing the ring.

This method is particularly valuable for synthesizing substituted 1,4-benzodiazepin-2,5-diones from precursors that are themselves readily available via the Ugi reaction.[10]

Comparative Data and Method Selection

The optimal synthetic route depends on the desired outcome. The following table summarizes the key features of the discussed strategies to aid in experimental design.

| Synthetic Strategy | Key Reaction Type | Typical Yields | Advantages | Disadvantages | Primary Application | References |

| Ugi-Deprotection-Cyclization (UDC) | Multicomponent Reaction | 60-85% (over 2-3 steps) | High convergence, rapid diversity generation, operational simplicity. | Limited by availability of bifunctional starting materials. | High-throughput screening, library synthesis. | [8],[7] |

| Ugi / SN2 Cyclization | MCR + Nucleophilic Substitution | High (over 2 steps) | Good yields, convergent access to complex scaffolds. | May require specific (e.g., Mitsunobu) and sensitive reagents. | Synthesis of specific target molecules. | [9] |

| Intramolecular Buchwald-Hartwig | Pd-Catalyzed Cross-Coupling | Good to Excellent | Tolerates a wide range of functional groups, strong C-N bond formation. | Requires catalyst and ligand screening, potential for metal contamination. | Synthesis of benzo-fused derivatives. | [10] |

| Heteropolyacid Catalysis | Condensation/Cyclization | 80-95% | High yields, short reaction times, reusable and eco-friendly catalysts. | Optimized for specific substrate classes (e.g., from ketimines). | Green chemistry approaches, scale-up. | [11],[12] |

Detailed Experimental Protocols

Trustworthy science requires reproducible protocols. Here, we provide a detailed, step-by-step methodology for a representative UDC synthesis.

Protocol: Synthesis of a 1,4-Benzodiazepine-5-one via UDC

This protocol is adapted from methodologies that utilize an Ugi-4CR followed by an acid-mediated deprotection and cyclization.[8]

Step 1: Ugi Four-Component Reaction

-

To a solution of methyl anthranilate (1.0 mmol, 1 equiv.) in methanol (5 mL) in a round-bottom flask, add the desired carboxylic acid (1.1 mmol, 1.1 equiv.).

-

Add N-Boc-glycinal (1.0 mmol, 1.0 equiv.) to the solution.

-

Finally, add tert-butyl isocyanide (1.0 mmol, 1.0 equiv.) dropwise to the stirring solution at room temperature.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi product is often of sufficient purity to be used directly in the next step without further purification.

Step 2: Deprotection and Intramolecular Cyclization

-

Dissolve the crude Ugi product from Step 1 in 1,2-dichloroethane (DCE, 10 mL).

-

Add trifluoroacetic acid (TFA, 10 equiv.) to the solution at room temperature.

-

Stir the mixture for 12-24 hours. The TFA cleaves the Boc protecting group, and the resulting free amine cyclizes onto the methyl ester in situ.

-

Monitor the formation of the 1,4-diazepan-5-one product by LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the desired 1,4-diazepan-5-one derivative.

Self-Validation: The identity and purity of the final product must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). X-ray crystallography can provide unambiguous structural confirmation if suitable crystals can be obtained.[1]

Conclusion and Future Outlook

The synthesis of 1,4-diazepan-5-one derivatives has evolved significantly, with modern methods like multicomponent reactions offering unprecedented efficiency for creating diverse molecular libraries. At the same time, refined linear strategies involving catalytic C-N bond formations provide precise control for synthesizing complex, high-value targets. The continued development of novel catalysts, stereoselective methods, and flow chemistry applications will further expand the synthetic toolbox, enabling the exploration of new chemical space and accelerating the discovery of next-generation therapeutics based on this remarkable scaffold.

References

- Multi-component synthesis and recent development on heterocyclic compounds: A research. IOP Conference Series: Earth and Environmental Science.

-

Domling, A. (2014). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. Available at: [Link]

-

Nechaev, A. A., & Van der Eycken, E. V. (2014). Small Heterocycles in Multicomponent Reactions. Chemical Reviews. Available at: [Link]

- Müller, T. J. J. (2011). Multi-component Synthesis of Heterocycles by Palladium-catalyzed Generation of Alkynones, Alkenones and Allenes. Advances in Experimental Medicine and Biology.

- Shaaban, S., & Van der Eycken, E. V. (Eds.). (2021).

-

Karthikeyan, J., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal. Available at: [Link]

-

Rabia, C., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

-

Petricci, E., & Radi, M. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. Available at: [Link]

-

Banfi, L., et al. (2007). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones and of Their Benzo-Fused Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

González-Zamora, E., et al. (2015). Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Dömling, A., et al. (2012). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Synthesis. Available at: [Link]

-

Li, Y.-Y., et al. (2021). Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxaazepinones via NHC/Ir/Urea Catalysis. ACS Catalysis. Available at: [Link]

-

Singh, M. S., & Singh, S. (2018). Multicomponent Catalytic Synthesis of 1,5-Benzodiazepines: An Update. Current Organic Synthesis. Available at: [Link]

-

Banfi, L., et al. (2007). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones and of Their Benzo-Fused Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. ResearchGate. Available at: [Link]

-

Cherkupally, P., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]

-

Rabia, C., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

-

Li, X., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

-

Li, X., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

-

Tron, G. C., et al. (2015). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ugi, I., et al. (2003). Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation. Synthesis. Available at: [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

-

Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]

-

Fouad, M. A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]

-

Rogers, J. A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. Available at: [Link]

-

Li, X., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

Sources

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. chemicaljournal.in [chemicaljournal.in]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. mdpi.com [mdpi.com]

- 6. Multicomponent Reactions towards Heterocycles: Concepts and Applications - Google Книги [books.google.ru]

- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Potential mechanism of action of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

An In-Depth Technical Guide Topic: A Framework for Investigating the Potential Mechanism of Action of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic organic compound for which, to date, no public data on biological activity or mechanism of action exists. It is primarily documented as an intermediate in organic synthesis.[1] However, its molecular architecture, featuring a 1,4-diazepan-5-one core scaffold and a dimethylaminoethyl side chain, suggests a strong potential for biological activity. The diazepine ring is a privileged scaffold in medicinal chemistry, most famously represented by diazepam, which targets the GABA-A receptor.[2][3][4] This guide, therefore, proposes a structured, hypothesis-driven framework for the comprehensive investigation of this compound's potential pharmacological effects. We will deconstruct its structure to postulate primary and alternative mechanisms of action and provide detailed, validated experimental protocols to systematically test these hypotheses. This document serves as a roadmap for any research program aiming to elucidate the therapeutic potential of this novel chemical entity.

Introduction and Structural Analysis

The rational investigation into a compound's mechanism of action begins with a thorough analysis of its chemical structure. The structure of this compound contains two key pharmacophores that guide our hypotheses.

-

The 1,4-Diazepan-5-one Core: This seven-membered heterocyclic ring is a lactam derivative. This scaffold is notably present in the benzodiazepine class of drugs, which are renowned for their effects on the central nervous system (CNS).[5][6] Derivatives of the diazepine ring have been explored for a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and anticancer activities.[7][8]

-

The N-(2-(Dimethylamino)ethyl) Side Chain: This functional group is a classic feature in many biologically active molecules. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions with target proteins. This side chain is a common structural motif in ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and histamine receptors, as well as various ion channels and transporters.[9]

The conjunction of these two features suggests that the compound is a strong candidate for a CNS-active agent, while also holding potential for other therapeutic areas.

Postulated Mechanisms of Action

Given the absence of direct evidence, we propose three primary, testable hypotheses for the compound's mechanism of action, derived from its structural analogy to known pharmacologically active agents.

Primary Hypothesis: Positive Allosteric Modulator of the GABA-A Receptor

The most compelling hypothesis, based on the diazepan-one core, is that the compound functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.

Causality: GABA is the primary inhibitory neurotransmitter in the mammalian CNS.[10] GABA-A receptors are ligand-gated chloride ion channels. Benzodiazepines like diazepam do not activate the receptor directly but bind to a distinct allosteric site (the benzodiazepine site), which increases the receptor's affinity for GABA.[2][11] This potentiation of GABA's natural inhibitory effect leads to increased chloride influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in anxiolytic, sedative, and anticonvulsant effects.[4][11][12] We postulate that this compound may engage this same site or a novel allosteric site on the GABA-A receptor complex.

Caption: Hypothesized GABA-A receptor modulation by Compound X.

Alternative Hypothesis: Serotonergic System Modulator

The N-(2-(Dimethylamino)ethyl) side chain is a strong indicator of potential interaction with the serotonergic system.[9]

Causality: Many potent 5-HT receptor agonists and antagonists possess this side chain. For example, a series of tryptamine derivatives with this moiety were identified as potent 5-HT1D receptor agonists for the treatment of migraine.[9] Depending on which of the 14 known 5-HT receptor subtypes the compound binds to, the physiological effect could range from antidepressant and anxiolytic effects (e.g., 5-HT1A agonism) to antipsychotic effects (e.g., 5-HT2A antagonism).

Caption: Generic 5-HT GPCR signaling cascade potentially initiated by Compound X.

Alternative Hypothesis: Anticancer Activity

Recent research has uncovered novel applications for diazepine-based structures in oncology.

Causality: Structurally related 1,4-diazepine-2,5-diones have been designed as antagonists of the HDM2-p53 protein-protein interaction, a critical pathway for tumor suppression.[8] Other dibenzo[b,e][1][13]diazepin-11-one derivatives have been identified as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a key regulator of the cell cycle.[14] Furthermore, certain 1,4-benzodiazepine-2,5-dione derivatives were recently identified as potent anticancer agents that function by inhibiting protein synthesis.[15] It is plausible that this compound could engage one of these or a related oncogenic target.

Caption: Potential inhibition of the HDM2-p53 interaction by Compound X.

Experimental Validation Strategy

To systematically test these hypotheses, we propose a tiered experimental workflow. This strategy prioritizes broad screening followed by more focused, in-depth functional and physiological assays.

Caption: Tiered experimental workflow for mechanism of action elucidation.

Tier 1: Binding Affinity Determination

The first step is to determine if the compound physically interacts with our hypothesized targets.

Protocol 1: Radioligand Binding Assay for Benzodiazepine Site on GABA-A Receptor

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for the benzodiazepine site on the GABA-A receptor.

-

Materials: Rat cortical tissue homogenate (source of receptors), [³H]-Flunitrazepam (radioligand), test compound, unlabeled Diazepam (positive control), filtration apparatus, scintillation counter.

-

Methodology:

-

Prepare rat cortical membranes via differential centrifugation.

-

In a 96-well plate, add membrane homogenate to assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Add a fixed concentration of [³H]-Flunitrazepam (e.g., 1 nM).

-

Add varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or Diazepam. For non-specific binding determination, use a high concentration of unlabeled Diazepam (e.g., 10 µM).

-

Incubate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert to Kᵢ using the Cheng-Prusoff equation.

-

Data Presentation: Hypothetical Binding Affinities

| Compound | Target | Kᵢ (nM) |

| 4-(2-(...))diazepan-5-one | GABA-A (BZD Site) | Experimental Value |

| Diazepam (Control) | GABA-A (BZD Site) | 5 - 15 |

| 4-(2-(...))diazepan-5-one | 5-HT₁ₐ Receptor | Experimental Value |

| 8-OH-DPAT (Control) | 5-HT₁ₐ Receptor | 0.5 - 2 |

| 4-(2-(...))diazepan-5-one | 5-HT₂ₐ Receptor | Experimental Value |

| Ketanserin (Control) | 5-HT₂ₐ Receptor | 1 - 3 |

Tier 2: In Vitro Functional Assays

A binding event does not guarantee a functional outcome. These assays determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

-

Objective: To functionally characterize the compound's effect on GABA-A receptor-mediated chloride currents.

-

Materials: Xenopus laevis oocytes, cRNA for human GABA-A receptor subunits (e.g., α₁, β₂, γ₂), TEVC amplifier and recording setup, perfusion system.

-

Methodology:

-

Inject Xenopus oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting). Clamp the membrane potential at -70 mV.

-

Perfuse the oocyte with a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.

-

Co-apply the EC₂₀ concentration of GABA along with varying concentrations of the test compound.

-

Measure the potentiation or inhibition of the GABA-elicited current. A positive allosteric modulator will increase the current amplitude.

-

To test for direct agonist activity, apply the test compound in the absence of GABA.

-

Construct a concentration-response curve to determine the EC₅₀ (for potentiation) and maximal efficacy.

-

Tier 3: Cellular and In Vivo Validation

Based on positive results from Tiers 1 and 2, the investigation moves to more complex systems.

Protocol 3: Cell Viability Assay for Anticancer Activity

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

-

Materials: Human cancer cell lines (e.g., NCI-H522 lung cancer, MCF-7 breast cancer), appropriate culture media, 96-well plates, test compound, DMSO (vehicle control), Doxorubicin (positive control), MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Methodology:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle and positive controls.

-

After incubation, add MTT reagent and incubate for 4 hours to allow for formazan crystal formation (for MTT assay). Alternatively, add CellTiter-Glo® reagent to measure ATP levels.

-

If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[15]

-

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous pathway for elucidating the potential mechanism of action of this compound. The proposed hypotheses are grounded in established principles of medicinal chemistry and pharmacology. The experimental workflow is designed to be efficient, progressing from broad, high-throughput methods to highly specific, information-rich assays.

The results of this multi-tiered investigation will not only define the primary molecular target of the compound but will also uncover potential secondary activities and guide future research. A positive result in the GABA-A receptor cascade would warrant preclinical studies in animal models of anxiety or epilepsy. Conversely, a confirmed anticancer effect would initiate studies into specific cancer cell signaling pathways and the development of xenograft tumor models. This systematic approach is essential for transforming a novel chemical entity into a potential therapeutic candidate.

References

- Title: this compound CAS 344779-07-3. Source: BIOSYNCE.

- Title: diazepam. Source: ClinPGx.

- Title: Diazepam | C16H13ClN2O | CID 3016. Source: PubChem - NIH.

- Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Source: IntechOpen.

- Title: Diazepam. Source: Medical Countermeasures Database - CHEMM.

- Title: Diazepam. Source: Wikipedia.

- Title: Review on Synthesis of Biologically Active Diazepam Derivatives. Source: ResearchGate.

- Title: Diazepam's Mechanism of Action: How This Benzodiazepine Works. Source: GoodRx.

- Title: What is the mechanism of Diazepam? Source: Patsnap Synapse.

- Title: Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists. Source: PubMed.

- Title: Chemical structure and biological activity of the diazepines. Source: PubMed.

-

Title: Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1][13]diazepin-11-one-based potent and selective Chk-1 inhibitors. Source: PubMed. URL:

- Title: Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Source: PubMed.

- Title: Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Source: PubMed.

Sources

- 1. biosynce.com [biosynce.com]

- 2. ClinPGx [clinpgx.org]

- 3. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diazepam - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. goodrx.com [goodrx.com]

- 11. What is the mechanism of Diazepam? [synapse.patsnap.com]

- 12. Diazepam - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 13. jocpr.com [jocpr.com]

- 14. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one.

Authored by a Senior Application Scientist

The structural complexity of this compound, which incorporates a seven-membered diazepane ring, an amide functionality, and a tertiary amine side chain, necessitates a multi-technique approach for complete characterization. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions, and provide detailed, field-tested protocols for data acquisition.

Predicted Spectroscopic Data and Interpretation

A thorough understanding of the expected spectroscopic signatures is crucial before undertaking experimental work. This section provides a detailed prediction of the NMR, IR, and MS data for this compound, based on established principles of chemical structure and spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the atoms.

The proton NMR spectrum is expected to be complex due to the flexible seven-membered ring and the ethyl side chain. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. The numbering convention used for the assignments is provided in the accompanying molecular structure diagram.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-a (N-CH₃) | ~ 2.25 | s | 6H | Singlet for the six equivalent protons of the two methyl groups on the side chain tertiary amine. |

| H-b (N-CH₂-CH₂-N) | ~ 2.50 | t | 2H | Triplet, adjacent to a CH₂ group (H-c). Expected to be downfield due to the adjacent nitrogen. |

| H-c (N-CH₂-CH₂-N) | ~ 2.70 | t | 2H | Triplet, adjacent to a CH₂ group (H-b) and the diazepan-5-one ring nitrogen. |

| H-2 | ~ 3.40 | t | 2H | Triplet, adjacent to H-3 and deshielded by the adjacent nitrogen atom. |

| H-3 | ~ 1.90 | m | 2H | Multiplet, coupled to H-2 and H-4. |

| H-6 | ~ 2.80 | t | 2H | Triplet, adjacent to H-7 and deshielded by the adjacent nitrogen atom. |

| H-7 | ~ 2.60 | t | 2H | Triplet, adjacent to H-6 and deshielded by the adjacent nitrogen and the amide carbonyl group. |

| H-8 | ~ 3.50 | s | 2H | Singlet, protons on the carbon between the amide nitrogen and the carbonyl group. |

Molecular Structure with ¹H NMR Assignments:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-a (N-CH₃) | ~ 45.0 | Typical chemical shift for a tertiary amine methyl group. |

| C-b (N-CH₂-CH₂-N) | ~ 58.0 | Carbon adjacent to the terminal dimethylamino group. |

| C-c (N-CH₂-CH₂-N) | ~ 54.0 | Carbon adjacent to the diazepane ring nitrogen. |

| C-2 | ~ 56.0 | Carbon in the diazepane ring adjacent to the nitrogen. |

| C-3 | ~ 28.0 | Aliphatic carbon in the diazepane ring. |

| C-6 | ~ 48.0 | Carbon in the diazepane ring adjacent to the nitrogen. |

| C-7 | ~ 52.0 | Carbon in the diazepane ring adjacent to the amide carbonyl. |

| C-8 | ~ 50.0 | Carbon between the two nitrogen atoms in the ring. |

| C=O (C-5) | ~ 172.0 | Characteristic chemical shift for an amide carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic CH₂, CH₃ |

| 1680-1630 | C=O stretch | Amide (Lactam) |

| 1470-1430 | C-H bend | CH₂ |

| 1250-1020 | C-N stretch | Amine |

The most prominent and diagnostic peak will be the strong amide C=O stretch, expected around 1650 cm⁻¹. The presence of various C-N stretches and aliphatic C-H vibrations will confirm the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is recommended.

-

Molecular Weight: 215.31 g/mol

-

Predicted Molecular Ion Peak ([M+H]⁺): m/z 216.1812 (for C₁₁H₂₄N₃O⁺)

-

Key Predicted Fragment Ions:

-

m/z 58.0651: Resulting from the cleavage of the C-C bond in the ethyl side chain, yielding the stable [CH₂=N(CH₃)₂]⁺ ion. This is a very common and often base peak for dimethylaminoethyl groups.

-

m/z 157.1339: Loss of the dimethylaminoethyl side chain.

-

Experimental Protocols

The following protocols are designed to be a starting point for the acquisition of high-quality spectroscopic data. Instrument parameters may need to be optimized based on the specific equipment available.

NMR Data Acquisition

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition (500 MHz Spectrometer)

-

Pulse Program: zg30 (a standard 30-degree pulse sequence)

-

Spectral Width (SW): 20 ppm

-

Acquisition Time (AQ): ~3 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 16 (adjust as needed for signal-to-noise)

-

Temperature: 298 K

2.1.3. ¹³C NMR Acquisition (125 MHz Spectrometer)

-

Pulse Program: zgpg30 (a standard power-gated proton-decoupled sequence)

-

Spectral Width (SW): 240 ppm

-

Acquisition Time (AQ): ~1 second

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 or more (¹³C is less sensitive)

-

Temperature: 298 K

IR Data Acquisition

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition (FT-IR Spectrometer)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Format: Transmittance or Absorbance

Mass Spectrometry Data Acquisition

2.3.1. Sample Preparation

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation in ESI positive mode.

2.3.2. Data Acquisition (ESI-QTOF or ESI-Orbitrap)

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂) Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

Mass Range: m/z 50-500

-

Acquisition Mode: Full scan for accurate mass measurement. For fragmentation data, a separate MS/MS experiment should be performed, targeting the [M+H]⁺ ion (m/z 216.18).

Visualization of Experimental Workflow and Fragmentation

Visualizing the overall process and the expected molecular breakdown can aid in both planning and interpretation.

General Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of a novel compound.

Predicted ESI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathway in positive ion ESI-MS.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following self-validating system should be employed:

-

Consistency Across Techniques: The data from all three techniques must be consistent. For example, the functional groups identified by IR (e.g., amide) must correspond to the chemical shifts observed in the NMR spectra (e.g., the C=O in ¹³C NMR and the adjacent protons in ¹H NMR).

-

High-Resolution Mass Spectrometry (HRMS): Obtaining a mass measurement with high resolution (e.g., on a TOF or Orbitrap analyzer) is critical. The measured mass of the molecular ion should be within 5 ppm of the calculated theoretical mass. This provides strong evidence for the elemental composition of the molecule.

-

2D NMR Experiments: If the 1D NMR spectra are too complex or overlapping, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. A COSY spectrum will confirm which protons are coupled to each other, while an HSQC spectrum will correlate each proton with its directly attached carbon atom. These experiments provide an additional layer of validation for the structural assignments.

By following the detailed protocols and cross-verifying the data as described, researchers can be highly confident in the structural confirmation and purity assessment of this compound.

References

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]

-

Title: Spectroscopic Tools for Pharmaceutical Analysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: A Guide to Solving NMR Problems Source: University of California, Los Angeles (UCLA) Chemistry Department URL: [Link]

-

Title: Interpreting Mass Spectra Source: University of Arizona, Department of Chemistry and Biochemistry URL: [Link]

Initial Biological Screening of 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one: An In-Depth Technical Guide

This guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one. The diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, anxiolytic, antipsychotic, analgesic, antimicrobial, and anticancer effects[1][2][3]. The introduction of a dimethylaminoethyl side chain to the 1,4-diazepan-5-one core presents a unique chemical entity with the potential for novel pharmacological properties. This document outlines a strategic, tiered approach to elucidate the preliminary biological profile of this compound, ensuring a robust and efficient evaluation.

Our screening cascade is designed to first establish a foundational understanding of the compound's cellular toxicity, followed by a broader assessment of its potential therapeutic activities. This approach, rooted in established principles of drug discovery, prioritizes early identification of non-specific cytotoxicity to avoid confounding results in subsequent, more targeted assays[4][5].

Part 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its inherent cytotoxicity across a range of cell lines. This baseline assessment is critical for identifying a suitable concentration range for subsequent biological assays and for flagging compounds with overt, non-specific toxicity early in the discovery process[6][7]. We will employ a panel of both cancerous and non-cancerous cell lines to gain preliminary insights into potential selective toxicity.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for foundational cytotoxicity profiling.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Hypothetical Data: Cytotoxicity Profile

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 18.5 |

| HEK293 | Non-Cancerous Kidney | > 100 |

These hypothetical results suggest that this compound exhibits moderate, selective cytotoxicity against the tested cancer cell lines, with minimal impact on the non-cancerous cell line at the tested concentrations.

Part 2: Broad-Spectrum Functional Screening

With a defined non-toxic concentration range, the next phase is to explore the compound's potential biological functions. Given the diverse activities of diazepine derivatives, a broad screening approach is warranted. This will include assays for antimicrobial activity and receptor binding assays targeting common central nervous system (CNS) receptors.

Experimental Workflow: Functional Screening

Caption: Simplified signaling pathway of GABA-A receptor activation.

Detailed Protocol: Electrophysiology Assay (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional activity of compounds targeting ion channels like the GABA-A receptor.

-

Cell Culture: Culture cells expressing the GABA-A receptor on glass coverslips.

-

Electrode Preparation: Pull micropipettes from borosilicate glass and fill them with an internal solution.

-

Cell Patching: Under a microscope, carefully guide the micropipette to a single cell and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette, achieving the whole-cell configuration.

-

Compound Application: Perfuse the cell with an external solution containing a known concentration of GABA to elicit a baseline current. Then, co-apply GABA with the test compound to observe any modulation of the current.

-

Data Acquisition: Record the chloride currents using an amplifier and data acquisition software.

-

Data Analysis: Analyze the changes in current amplitude, activation, and deactivation kinetics to determine if the compound enhances (positive allosteric modulator), inhibits (negative allosteric modulator), or has no effect on the GABA-induced current.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and logical approach to the initial biological screening of this compound. The tiered strategy, beginning with broad cytotoxicity profiling and progressing to more specific functional and mechanistic assays, ensures an efficient use of resources and provides a solid foundation for further drug development efforts.

The hypothetical data presented herein suggest that this compound is a promising hit compound with selective GABA-A receptor activity. The next steps in its preclinical evaluation would involve:

-

Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of anxiety, epilepsy, or other relevant CNS disorders.

-

ADME/Tox Studies: Comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following a rigorous and scientifically sound screening paradigm, the therapeutic potential of novel chemical entities like this compound can be effectively and efficiently elucidated.

References

- Receptor-Ligand Binding Assays - Labome. (URL: )

- Cytotoxicity assays - Sigma-Aldrich. (URL: _)

- Functional Assays - Concept Life Sciences. (URL: )

-

Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[8][9]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - MDPI. (URL: [Link])

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

-

Functional Drug Screening in the Era of Precision Medicine - PMC - NIH. (URL: [Link])

-

functional in vitro assays for drug discovery - YouTube. (URL: [Link])

-

Full article: Functional Assays as Prismatic Views of Drug Activity: Relevance to New Drug Discovery. (URL: [Link])

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. (URL: [Link])

-

About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])

-

Role of Functional Assays in Antibody-Based Drug Development. (URL: [Link])

-

The Important Role of in Vitro Screening Related Services in Drug - Labinsights. (URL: [Link])

-

Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PubMed Central. (URL: [Link])

-

A powerful tool for drug discovery - European Pharmaceutical Review. (URL: [Link])

-

New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. (URL: [Link])

-